N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Akt kinase inhibition Cancer cell proliferation Pyrazol-furan carboxamide SAR

Deploy this pyrazine-pyrazole-furan carboxamide scaffold as a low-MW (283.29 g/mol), hydrophilic (XLogP3 -0.4) starting point for Akt kinase inhibitor SAR. Its unsubstituted furan-3-carboxamide core serves as the minimal pharmacophore, offering superior solubility and fragment-like properties for structure-based drug design. Currently data-limited; empirical activity determination is required. Ideal as a synthetic intermediate or SAR probe in medicinal chemistry campaigns.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 2034230-33-4
Cat. No. B2671673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
CAS2034230-33-4
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=COC=C3
InChIInChI=1S/C14H13N5O2/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20)
InChIKeyORSKTYOBPNIQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 2034230-33-4: N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide


N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide (CAS 2034230-33-4) is a heterocyclic small molecule that combines a pyrazine core with a 1-methyl-1H-pyrazol-4-yl substituent and a furan-3-carboxamide moiety [1]. It belongs to a broader structural class of pyrazol-furan carboxamide analogs, some members of which have been explored as Akt kinase inhibitors or IRAK4 kinase inhibitors [2][3]. For this specific compound, publicly available quantitative biological activity data, selectivity profiles, and direct comparator-based evidence are extremely limited.

Why Generic Substitution of CAS 2034230-33-4 Carries Scientific Risk


Even within the same pyrazol-furan carboxamide class, minor structural changes significantly alter kinase inhibition and cellular activity. Published structure–activity relationship (SAR) studies on related analogs demonstrate that substituent identity on the furan ring (e.g., 2,5-dimethyl vs. unsubstituted furan) and the nature of the heteroaryl carboxamide moiety strongly modulate Akt1 inhibitory potency and anti-proliferative activity in cancer cell lines [1]. For example, compound 25e in the Eur J Med Chem 2016 paper exhibits an IC50 of 30.4 nM against p-PRAS40 in LNCaP cells, while other analogs in the same series are markedly less active [1]. No equivalent quantitative data are available for CAS 2034230-33-4; therefore, assuming equivalent performance would be scientifically unsound. Similarly, IRAK4 patent examples demonstrate that subtle structural variations yield large differences in kinase inhibition [2].

Quantitative Differentiation Evidence for CAS 2034230-33-4 (Evidence-Limited Compound)


Akt1 Kinase Inhibitory Activity: Class-Level Inference Only

The most closely related series, pyrazol-furan carboxamide analogues, exhibits Akt1 inhibitory activity. The most active compound in the Zhan et al. 2016 study, 25e, achieves an IC50 of 30.4 nM for inhibition of PRAS40 phosphorylation in LNCaP cells, while other analogs in the same series show a wide activity range (moderate to excellent) [1]. CAS 2034230-33-4 has not been independently tested or reported in this assay. Any extrapolation of its Akt1 inhibitory activity is purely class-level inference and should not be used for procurement decisions without confirmatory in-house testing.

Akt kinase inhibition Cancer cell proliferation Pyrazol-furan carboxamide SAR

IRAK4 Kinase Inhibition: Class Reference Without Target-Specific Data

Pyrazole carboxamide compounds are disclosed as IRAK4 inhibitors in patent WO2016172560A1, with activity data reported for numerous examples [1]. However, CAS 2034230-33-4 is not explicitly listed among the tested examples. The patent discloses generic Markush structures that encompass this compound, but no quantitative IC50 or selectivity data specific to this CAS number are provided.

IRAK4 Kinase inhibitor Pyrazole carboxamide

Physicochemical Property Comparison with a Methylated Analog

A directly comparable analog, 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide (CAS 2034570-12-0), differs only by the addition of two methyl groups on the furan ring [1]. The molecular weight increases from 283.29 g/mol (CAS 2034230-33-4) to 311.35 g/mol for the dimethyl analog. The topological polar surface area (TPSA) is 85.8 Ų for CAS 2034230-33-4 [2]. The XLogP3 is -0.4 [2], indicating hydrophilic character. The dimethyl analog is expected to have higher lipophilicity, which could affect membrane permeability and off-target binding. However, no direct comparative biological data exist.

Physicochemical properties Structural comparator Lipophilicity

Evidence-Limited Application Scenarios for CAS 2034230-33-4


Scaffold-Hopping and SAR Exploration in Kinase Inhibitor Programs

Given its structural relationship to the Akt-inhibitory pyrazol-furan carboxamide series [1], CAS 2034230-33-4 may serve as a starting point for medicinal chemistry optimization where the unsubstituted furan-3-carboxamide is the minimal pharmacophore. Its lower molecular weight (283.29 g/mol) and computed hydrophilicity (XLogP3 -0.4, TPSA 85.8 Ų) [2] offer a distinct physicochemical profile compared to the dimethyl furan analog (MW 311.35 g/mol), potentially advantageous for fragment-based or structure-guided design. No direct biological confirmation exists; this use is strictly as a synthetic intermediate or SAR probe.

Negative Control Candidate for Akt/IRAK Inhibition Assays (Unvalidated)

If the compound is later confirmed to be inactive in Akt1 or IRAK4 enzymatic assays despite strong structural resemblance to active analogs, it could serve as a negative control. However, no such inactivity data have been published. Researchers must empirically determine its activity status before using it in a control capacity.

Chemical Biology Tool for Target Identification (Hypothetical)

Should future studies identify a specific kinase or non-kinase target for CAS 2034230-33-4, its pyrazine-pyrazole-furan scaffold could be exploited for chemical proteomics or photoaffinity labeling. At present, no target engagement data exist, rendering this scenario aspirational only.

Quote Request

Request a Quote for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.